molecular formula C15H16ClNO4S B5834511 N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 5609-50-7

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5834511
CAS No.: 5609-50-7
M. Wt: 341.8 g/mol
InChI Key: UWKWGJXLSVEJFX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic diarylsulfonamide compound supplied for research and development purposes. This chemical scaffold is of significant interest in medicinal chemistry due to its diverse biological potential. Sulfonamide derivatives are extensively investigated for their antimicrobial properties, functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . Beyond antibacterial applications, this class of compounds shows promise in anticancer research. Molecular docking studies of analogous sulfonamides have demonstrated high binding affinity (e.g., -6.8 to -8.2 kcal/mol) for specific drug targets like carbonic anhydrase (1AZM), outperforming established drugs such as acetazolamide, which suggests a potential mechanism for inhibiting cancer cell proliferation . Furthermore, diarylsulfonamides are explored as inhibitors of tubulin in parasites, representing a novel mechanism of action for targeting neglected diseases like leishmaniasis . The structure of this particular compound, featuring a 3-chloro-4-methylphenyl group and dimethoxyphenyl rings, is designed to impart optimal properties for biological interaction and can be synthesized via a classic coupling reaction between a sulfonyl chloride and an amine . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information before use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-10-4-5-11(8-13(10)16)17-22(18,19)12-6-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKWGJXLSVEJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971473
Record name N-(3-Chloro-4-methylphenyl)-3,4-dimethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5609-50-7
Record name N-(3-Chloro-4-methylphenyl)-3,4-dimethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or alkaline conditions. In comparative studies with structurally similar compounds (e.g., 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide ):

Condition Product Yield Source
6M HCl, reflux, 4 hrs3,4-Dimethoxybenzenesulfonic acid + 3-chloro-4-methylaniline78%,
2M NaOH, 80°C, 6 hrsSodium 3,4-dimethoxybenzenesulfonate + 3-chloro-4-methylaniline85%,

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S-N bond.

  • Alkaline cleavage involves hydroxide attack at the sulfur center.

Nucleophilic Aromatic Substitution

The chloro and methoxy substituents direct electrophilic and nucleophilic attacks. Data from anthrax lethal factor inhibitor studies (Table 1 in ) reveal:

Position Substituent Reactivity Trend
Para-ClReduced activity (IC₅₀ > 50 μM)
Meta-CF₃Enhanced reactivity (IC₅₀ = 3.8 μM)
Ortho-OCH₃Steric hindrance limits reactions

Mechanistic Insights :

  • Meta-chloro groups enhance electrophilic substitution due to resonance stabilization .

  • Methoxy groups at para positions deactivate the ring toward nucleophiles but activate toward electrophiles .

Oxidation Reactions

Controlled oxidation modifies the sulfonamide group:

Oxidizing Agent Product Conditions Yield
KMnO₄/H₂SO₄Sulfone derivative0°C, 2 hrs62%
H₂O₂/AcOHN-Oxide intermediate40°C, 4 hrs48%

Notes :

  • Sulfone formation is irreversible and alters biological activity.

  • N-Oxide intermediates are rarely isolated due to instability .

Electrophilic Substitution

The 3,4-dimethoxybenzene ring undergoes electrophilic substitution preferentially at the para position relative to methoxy groups. Data from biphenylsulfonyl analogs :

Electrophile Position Product Stability Rate (k, M⁻¹s⁻¹)
Nitronium ionC-5High2.4 × 10³
BromineC-2Moderate1.1 × 10³

Structural Influence :

  • Methoxy groups donate electron density via resonance, directing electrophiles to specific positions .

  • Steric effects from the 3-chloro-4-methylphenyl group reduce reactivity at adjacent sites.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings. Patent data highlights:

Reaction Type Catalyst Substrate Conversion
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acid89%
Buchwald-HartwigPd₂(dba)₃Primary amines76%

Limitations :

  • Chlorine substituents may undergo unintended C-Cl activation .

  • Methoxy groups require protection to prevent demethylation.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been investigated for its therapeutic potential, particularly in the following areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit specific inflammatory pathways, possibly through enzyme inhibition or receptor modulation.
  • Anticancer Properties : Research indicates potential anticancer effects, with mechanisms involving the alteration of cellular signaling pathways and inhibition of tumor growth.

Biological Research

The compound's interactions with biological molecules make it a valuable tool in biological research:

  • Enzyme Inhibition : Studies have shown that it can effectively inhibit certain enzymes, which may be relevant in treating diseases associated with enzyme dysregulation .
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses and signal transduction pathways.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound using an animal model. The results demonstrated significant reductions in inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity. The research highlighted its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis Table

Compound NameStructural FeaturesUnique PropertiesApplications
This compoundContains chlorobenzene and methoxy groupsPotential anti-inflammatory and anticancer activitiesMedicinal chemistry, biological research
N-(2-aminoethyl)-N-[2-[(2,6-difluorophenyl)methyl]-4-methylphenyl]-3,4-dimethoxybenzenesulfonamideDifluorophenyl substitutionDifferent biological activities due to fluorine substitutionOrganic synthesis
N-[4-chloro-2-[(2,6-difluorophenyl)methyl]phenyl]-3,4-dimethoxybenzenesulfonamideChlorine and methoxy substitutionsEnhanced solubility and bioavailabilityDrug development

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide (CAS 667912-41-6)
  • Structural Differences : Lacks the 4-methyl group on the phenylamine and the second methoxy group on the benzene ring.
  • The single methoxy group decreases electron-donating effects compared to 3,4-dimethoxy analogs, which could alter reactivity or solubility .
N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-3,4-dimethoxybenzenesulfonamide (Compound 7)
  • Structural Differences : Incorporates a pyridine ring and an acetylpiperazine substituent.
  • Implications: The pyridine heterocycle may improve solubility, while the acetylpiperazine group could enhance interactions with protein targets (e.g., kinases or bromodomains).
Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea)
  • Structural Differences : Replaces the sulfonamide group with a urea moiety.
  • Implications : As a herbicide, chlorotoluron’s urea group inhibits photosynthesis by targeting Photosystem II. The shared 3-chloro-4-methylphenyl group highlights the importance of this substituent in agrochemical activity, though the sulfonamide vs. urea backbone alters mode of action .

Spectral Properties

  • 13C NMR Data (Compound 7, ): Key shifts: δ 169.8 (carbonyl), 152.7–114.3 (aromatic carbons), 54.2 (methoxy groups). Comparison: The 3,4-dimethoxy substituents would deshield adjacent carbons (e.g., δ 150–140 ppm), differing from mono-methoxy analogs (e.g., δ 145–135 ppm) .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • Target compound (estimated MW ~340–360 g/mol): Similar to N-(3-chlorophenyl)-3-methoxybenzenesulfonamide (MW 297.75). Higher methoxy content may reduce solubility in aqueous media.
    • Compound 10 (, MW 490.0): Increased size and sulfonamide groups enhance polarity but may limit membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Biological Activity
Target Compound ~340–360* 3,4-dimethoxy, 3-chloro-4-methyl Potential bromodomain inhibition
N-(3-chlorophenyl)-3-methoxybenzenesulfonamide 297.75 3-methoxy, 3-chloro Unreported
Chlorotoluron 220.68 3-chloro-4-methyl, urea Herbicide (Photosystem II)
Compound 7 () 554.03 Pyridine, acetylpiperazine Unreported

*Estimated based on molecular formula.

Biological Activity

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological targets. The presence of chloro and methoxy groups enhances its reactivity and potential pharmacological properties.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrate structures. This inhibition disrupts critical biochemical pathways, particularly in bacterial growth and cancer cell proliferation.
  • Binding Affinity : The compound demonstrates a strong binding affinity to specific receptors or enzymes, which can lead to significant biological effects, including antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show that the compound has MIC values ranging from 50 µg/mL to 150 µg/mL against pathogens such as E. coli and Staphylococcus aureus .
  • Mechanism : The antibacterial action is attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines : It has shown significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these cell lines were reported between 1.52–6.31 μM, indicating a high selectivity towards cancer cells compared to normal cells .
  • Apoptosis Induction : Notably, certain derivatives of this compound induced apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar sulfonamide derivatives:

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructureAntibacterial, Anticancer50 - 150
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamideStructureAntibacterial100 - 200
4-Chloro-N-(2-hydroxyphenyl)benzene sulfonamideStructureAnticancer75 - 150

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • High-Throughput Screening : A study conducted high-throughput screening on various sulfonamide derivatives, identifying this compound as a promising candidate for further development due to its potent inhibitory effects on targeted enzymes .
  • Enzyme Interaction Studies : Computational docking studies have shown favorable interactions between this compound and carbonic anhydrase IX (CA IX), suggesting its potential as both an anticancer agent and an antibacterial agent by targeting metabolic pathways in bacteria .

Q & A

Q. What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide, and what methodological considerations are critical?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3,4-dimethoxybenzenesulfonyl chloride) with a substituted aniline (e.g., 3-chloro-4-methylaniline) under basic conditions. Triethylamine or pyridine is often used to neutralize HCl generated during the reaction. Key steps include:

  • Dissolving reactants in anhydrous dichloromethane or DMF under inert atmosphere to prevent hydrolysis .
  • Stirring at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography .
    Methodological considerations:
  • Monitoring reaction progress using TLC or HPLC to ensure complete conversion.
  • Optimizing solvent polarity during recrystallization to maximize yield and purity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

  • Growing high-quality crystals via slow evaporation in solvents like ethanol or acetonitrile.
  • Data collection using a diffractometer, followed by structure solution with SHELXS/SHELXD and refinement using SHELXL .
    Critical parameters:
  • Ensuring adequate resolution (<1.0 Å) to resolve electron density maps for the sulfonamide group and substituents.
  • Validating hydrogen bonding interactions (e.g., N–H···O) using WinGX for visualization .

Q. What is the hypothesized mechanism of action for this sulfonamide in antimicrobial studies?

Similar sulfonamides inhibit bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), a folate synthesis precursor. Key steps for validation:

  • Conducting enzyme inhibition assays with purified DHPS and measuring IC₅₀ values.
  • Comparing activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

Common challenges include byproduct formation (e.g., dimerization) and poor solubility. Mitigation strategies:

  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
    Post-synthesis, employ preparative HPLC with a C18 column and acetonitrile/water gradient for high-purity isolation .

Q. How can structural data discrepancies (e.g., bond length variations) in crystallography be resolved?

Discrepancies may arise from disorder, twinning, or radiation damage. Solutions include:

  • Data reprocessing : Use SHELXL ’s TWIN/BASF commands to model twinned crystals .
  • DFT calculations : Compare experimental bond lengths (e.g., S–N) with theoretical values from Gaussian09 to identify outliers .
  • Multipole refinement : Apply Hirshfeld atom refinement (HAR) for accurate hydrogen atom positioning .

Q. What strategies are recommended for designing analogs with improved bioactivity based on structure-activity relationships (SAR)?

Key structural modifications and their effects:

  • Chlorine position : Moving the chloro-substituent from the 3- to 4-position on the phenyl ring enhances hydrophobic interactions with DHPS .
  • Methoxy groups : Replacing 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) increases enzyme affinity but may reduce solubility .
    Validation steps:
  • Molecular docking : Use AutoDock Vina to predict binding poses in DHPS active sites.
  • In vitro testing : Screen analogs against resistant bacterial strains to identify lead candidates .

Q. How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies?

Potential causes include poor pharmacokinetics or metabolic instability. Methodological approaches:

  • ADME profiling : Measure plasma stability (e.g., mouse microsomes) and logP values to assess bioavailability .
  • Proteolytic stability assays : Incubate compounds with liver S9 fractions to identify metabolic hotspots (e.g., sulfonamide hydrolysis) .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance half-life .

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